2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3-fluorophenyl)acetamide
Description
The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3-fluorophenyl)acetamide features a cyclopenta[d]pyrimidin-4-one core fused with a pyrazole ring and an acetamide group substituted with a 3-fluorophenyl moiety.
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c1-12-9-13(2)26(24-12)20-23-17-8-4-7-16(17)19(28)25(20)11-18(27)22-15-6-3-5-14(21)10-15/h3,5-6,9-10H,4,7-8,11H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIGRNNIJZLMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2CC(=O)NC4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3-fluorophenyl)acetamide represents a novel addition to the class of pyrazole derivatives known for their diverse biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups that contribute to its biological activity:
- Pyrazole moiety : Known for anti-inflammatory and analgesic properties.
- Cyclopenta[d]pyrimidine scaffold : Associated with various pharmacological effects.
- Fluorophenyl group : Enhances lipophilicity and may improve bioavailability.
Biological Activity Overview
Recent studies have highlighted the biological potential of similar compounds within the pyrazole family. The following sections summarize key findings related to the compound's biological activity.
Anticancer Activity
Several pyrazole derivatives have demonstrated significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A study reported that derivatives of pyrazole exhibited IC50 values ranging from 6.2 µM to 43.4 µM against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines respectively .
Anti-inflammatory Activity
Compounds similar to 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo...) have been evaluated for their anti-inflammatory effects using carrageenan-induced edema models. Notably, some derivatives exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. Compounds were tested against various bacterial strains including E. coli and Bacillus subtilis, showing effective inhibition comparable to standard antibiotics .
Case Studies
- Case Study on Anticancer Effects :
- Case Study on Anti-inflammatory Properties :
Scientific Research Applications
Chemical Structure Representation
- IUPAC Name : 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydrocyclopenta[d]pyrimidin-3-yl]-N-(3-fluorophenyl)acetamide
- SMILES Notation : CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)F)C
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3-fluorophenyl)acetamide exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This makes them potential candidates for treating inflammatory diseases .
Antimicrobial Activity
Studies have demonstrated that similar compounds possess antimicrobial properties against a range of pathogens. The presence of the pyrazole ring enhances the biological activity against bacteria and fungi, suggesting utility in developing new antimicrobial agents .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Pyrazole Ring : The initial step involves the condensation of appropriate hydrazones with carbonyl compounds.
- Cyclization : Subsequent cyclization forms the tetrahydrocyclopenta[d]pyrimidine core.
- Acetamide Formation : Finally, acetamide is introduced via acylation reactions.
These synthetic strategies are crucial for optimizing yield and purity while exploring structure–activity relationships (SAR) in drug design .
Case Study 1: Anticancer Screening
A study published in a peer-reviewed journal evaluated the anticancer efficacy of several pyrazole derivatives, including those structurally similar to the target compound. The results indicated that these derivatives significantly inhibited tumor growth in xenograft models and showed promise as lead compounds for further development.
Case Study 2: Anti-inflammatory Mechanism Research
In another investigation focusing on inflammatory pathways, researchers tested the anti-inflammatory effects of pyrazole derivatives on lipopolysaccharide (LPS)-induced inflammation in vitro. The findings revealed a marked reduction in inflammatory markers such as TNF-alpha and IL-6, supporting the potential therapeutic application of these compounds in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The target compound shares a cyclopenta[d]pyrimidinone core with analogs but differs in substituent chemistry. Key comparisons include:
Compound A :
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide
- Core: Cyclopenta[4,5]thieno[2,3-d]pyrimidine (sulfur-containing fused ring system).
- Substituents :
- 4-Chlorophenyl at position 3.
- Sulfanyl (-S-) linkage in the acetamide side chain.
- 2-Isopropylphenyl as the terminal aryl group.
- Key Differences: Replacement of pyrazole with a thieno ring alters π-stacking and electronic properties. Sulfanyl group may reduce hydrogen-bonding capacity compared to oxygen-based linkages in the target compound .
Compound B :
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide
- Core : Identical to Compound A.
- Substituents :
- 9-Ethylcarbazol-3-yl group introduces a bulky, planar aromatic system.
- Key Differences: Carbazole substituent enhances π-π interactions but may reduce solubility.
Functional Group Analysis
| Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Cyclopenta[d]pyrimidinone | Cyclopenta[4,5]thieno[2,3-d]pyrimidine | Cyclopenta[4,5]thieno[2,3-d]pyrimidine |
| Aryl Substituent | 3-Fluorophenyl | 4-Chlorophenyl | 4-Chlorophenyl |
| Linkage | Acetamide (-NHCO-) | Sulfanylacetamide (-S-CH2CO-) | Sulfanylacetamide (-S-CH2CO-) |
| Terminal Group | 3-Fluorophenyl | 2-Isopropylphenyl | 9-Ethylcarbazol-3-yl |
| Hydrogen-Bonding Sites | Pyrimidinone O, acetamide NH | Pyrimidinone O, thioether S | Pyrimidinone O, thioether S |
Implications:
- 3-Fluorophenyl vs. 4-Chlorophenyl : Fluorine’s electronegativity enhances dipole interactions and metabolic stability compared to chlorine’s hydrophobic bulk .
- Acetamide vs. Sulfanylacetamide : The oxygen in acetamide supports stronger hydrogen bonding, critical for target engagement, whereas sulfur may improve lipophilicity .
- Terminal Groups : The 3-fluorophenyl group balances steric and electronic effects, while carbazole (Compound B) prioritizes aromatic stacking in hydrophobic pockets .
Spectroscopic and Crystallographic Insights
- NMR Data : The target compound’s ¹H-NMR would show distinct shifts for the pyrazole methyl groups (~2.1–2.3 ppm) and fluorophenyl protons (~6.8–7.4 ppm), differing from Compound A’s isopropyl signals (~1.2 ppm) and Compound B’s carbazole aromatic peaks .
- Crystallography : SHELX software (used for small-molecule refinement) could resolve differences in crystal packing due to fluorine’s hydrogen-bonding propensity versus sulfur’s weaker interactions .
Pharmacological and Physicochemical Properties (Inferred)
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| LogP | ~3.2 (moderate) | ~3.8 (high) | ~4.5 (very high) |
| Solubility | Moderate (aqueous) | Low | Very Low |
| Metabolic Stability | High (fluorine) | Moderate | Low |
| Target Binding | High (H-bonding) | Moderate | High (π-stacking) |
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Statistical methods like response surface modeling can reduce trial-and-error approaches . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict intermediate stability and transition states, as demonstrated in ICReDD’s workflow for reaction design . Validate purity via HPLC or LC-MS, referencing protocols for structurally similar acetamide derivatives .
Q. How can researchers characterize the molecular structure and confirm regioselectivity in the cyclopenta[d]pyrimidinone core?
- Methodological Answer : Combine NMR (¹H, ¹³C, 2D-COSY) to assign proton environments and verify substituent positions. X-ray crystallography is critical for resolving stereochemical ambiguities, as seen in studies of analogous pyrimidinone derivatives . Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .
Q. What computational tools are suitable for modeling the compound’s solubility and stability in biological buffers?
- Methodological Answer : Employ COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict solubility in aqueous/organic mixtures. Molecular dynamics (MD) simulations can assess stability under physiological pH and temperature, as applied in AI-driven chemical engineering workflows . Validate predictions experimentally via shake-flask solubility tests and accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can contradictory data regarding the compound’s reactivity under acidic vs. basic conditions be resolved?
- Methodological Answer : Perform in situ pH-dependent NMR or Raman spectroscopy to monitor protonation/deprotonation events and intermediate formation. Use kinetic studies (e.g., stopped-flow techniques) to quantify reaction rates under varying pH. Cross-reference with computational pKa predictions (e.g., ChemAxon or ACD/Labs) to identify discrepancies between experimental and theoretical data .
Q. What mechanistic insights explain the compound’s selectivity in inhibiting specific enzyme targets (e.g., kinases)?
- Methodological Answer : Conduct molecular docking (AutoDock, Schrödinger) to map interactions between the cyclopenta[d]pyrimidinone core and enzyme active sites. Validate via mutagenesis studies (e.g., alanine scanning) to identify critical residues. Compare binding free energies (MM-PBSA/GBSA) with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can researchers design stability-indicating assays to track degradation pathways under oxidative stress?
- Methodological Answer : Expose the compound to controlled oxidative conditions (H₂O₂, UV light) and analyze degradation products via UPLC-QTOF-MS. Use multivariate analysis (PCA or PLS) to correlate degradation kinetics with structural descriptors (e.g., electron-deficient regions in the pyrazolyl moiety) .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis without compromising stereochemical integrity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
